molecular formula C10H20N2O4 B13768421 2,7-Dimetyl-2,7-dinitrooctane

2,7-Dimetyl-2,7-dinitrooctane

Cat. No.: B13768421
M. Wt: 232.28 g/mol
InChI Key: STLNRFLDLGVJNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-Dimethyl-2,7-dinitrooctane is a branched alkane derivative featuring two methyl groups and two nitro (-NO₂) substituents at the 2nd and 7th positions of an octane backbone.

Properties

Molecular Formula

C10H20N2O4

Molecular Weight

232.28 g/mol

IUPAC Name

2,7-dimethyl-2,7-dinitrooctane

InChI

InChI=1S/C10H20N2O4/c1-9(2,11(13)14)7-5-6-8-10(3,4)12(15)16/h5-8H2,1-4H3

InChI Key

STLNRFLDLGVJNK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCCCC(C)(C)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dimethyl-2,7-dinitrooctane typically involves the Kolbe electrolysis method. This method is a decarboxylative dimerization of carboxylic acids. The process begins with the preparation of 4-methyl-4-nitrovaleric acid, which is then subjected to electrolysis to yield 2,7-Dimethyl-2,7-dinitrooctane .

  • Preparation of 4-Methyl-4-nitrovaleric Acid:
    • A solution of potassium hydroxide and water is prepared.
    • Methyl 4-methyl-4-nitrovalerate is added to this solution and heated gently.
    • The reaction mixture is cooled, and potassium permanganate is added.
    • The resulting mixture is filtered, and the product is extracted with methylene chloride.
  • Kolbe Electrolysis:

Industrial Production Methods: Industrial production of 2,7-Dimethyl-2,7-dinitrooctane follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product .

Chemical Reactions Analysis

2,7-Dimethyl-2,7-dinitrooctane undergoes various chemical reactions, including:

Scientific Research Applications

2,7-Dimethyl-2,7-dinitrooctane has several applications in scientific research:

  • Chemistry:
    • Used as a precursor in the synthesis of complex organic molecules.
    • Employed in studies of reaction mechanisms and kinetics.
  • Biology:
    • Investigated for its potential biological activity and interactions with biomolecules.
  • Medicine:
    • Explored for its potential use in drug development and as a pharmacological agent.
  • Industry:

Mechanism of Action

The mechanism of action of 2,7-Dimethyl-2,7-dinitrooctane involves its interaction with molecular targets through its nitro groups. These interactions can lead to various biochemical and chemical effects, depending on the specific application. The nitro groups can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, physical, and functional differences between 2,7-Dimethyl-2,7-dinitrooctane and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups CAS Registry Number Key Structural Features
2,7-Dimethyl-2,7-dinitrooctane C₁₀H₂₀N₂O₄ 232.28 (calculated) Nitro (-NO₂), methyl (-CH₃) Not explicitly provided Symmetrical nitro and methyl substitution; potential for high thermal stability and explosive sensitivity.
2,7-Dimethyloctadiyne-3,5-diol-2,7 C₁₀H₁₄O₂ 166.22 Alkyne (C≡C), diol (-OH) 5929-72-6 Rigid diyne backbone with hydroxyl groups; used in polymer precursors or photonic materials.
3-Ethyl-2,7-dimethyloctane C₁₂H₂₆ 170.33 Alkane, ethyl, methyl 62183-55-5 Branched hydrocarbon; low polarity, typical of lubricants or fuel additives.
2,7-Dimethyl-2-octene C₁₀H₂₀ 140.27 Alkene (C=C), methyl 2050-81-9 Unsaturated backbone; potential for polymerization or functionalization via double-bond reactivity.
2,6-Dimethyl-7-octene-2,6-diol C₁₀H₂₀O₂ 172.26 Alkene (C=C), diol (-OH) 29210-77-3 Unsaturated diol; applications in fragrances or surfactants due to hydroxyl and alkene reactivity.

Key Comparative Insights:

Functional Group Influence: The nitro groups in 2,7-Dimethyl-2,7-dinitrooctane distinguish it from hydrocarbons (e.g., 3-Ethyl-2,7-dimethyloctane) and oxygenated analogs (e.g., diols or diynes). Nitro groups enhance molecular polarity and reactivity, making it more suitable for energetic materials or catalysis compared to non-polar alkanes . In contrast, diol-containing compounds (e.g., 2,6-Dimethyl-7-octene-2,6-diol) exhibit hydrogen-bonding capability, favoring solubility in polar solvents and applications in surfactants or pharmaceuticals .

Symmetry and Stability: The symmetrical substitution pattern in 2,7-Dimethyl-2,7-dinitrooctane may confer higher thermal stability compared to asymmetrical analogs like 2,7-Dimethyl-2-octene. However, nitro groups can introduce sensitivity to shock or friction, limiting its utility in non-specialized environments .

Applications :

  • While alkanes (e.g., 3-Ethyl-2,7-dimethyloctane) are common in fuels, nitro derivatives are explored in propellants or explosives. Diols and diynes (e.g., 2,7-Dimethyloctadiyne-3,5-diol-2,7) are leveraged in polymer chemistry or optoelectronics due to their reactive functional groups .

Research Findings and Limitations

  • Synthesis Challenges : Nitro-substituted alkanes like 2,7-Dimethyl-2,7-dinitrooctane require controlled nitration conditions to avoid decomposition, complicating large-scale production.
  • Safety Concerns : The compound’s nitro groups may render it sensitive to detonation, necessitating specialized handling protocols absent in hydrocarbon or diol analogs .
  • Data Gaps : Experimental data on its thermodynamic properties (e.g., melting point, solubility) are sparse, highlighting the need for further characterization.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.